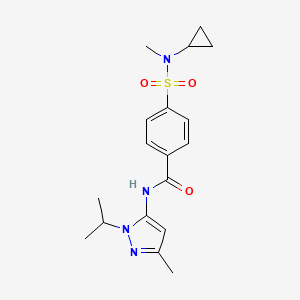
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a novel sulfamoylbenzamide derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzamide core substituted with a cyclopropyl group and a pyrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyrazole nucleus exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Specifically, the incorporation of sulfamoyl groups has been linked to enhanced antiviral activity against hepatitis B virus (HBV) and other pathogens .
- Inhibition of Viral Replication : Studies have shown that sulfamoylbenzamide derivatives can disrupt viral capsid assembly, thereby inhibiting the replication of HBV. For instance, certain derivatives demonstrated a significant reduction in HBeAg secretion by up to 90% at concentrations as low as 3–4 μM .
- Targeting Heat Shock Proteins : Pyrazole derivatives are known to interact with heat shock protein 90 (HSP90), a key regulator in cancer cell survival and proliferation. Inhibiting HSP90 can lead to the destabilization of several oncogenic proteins, making it a promising target for cancer therapy .
1. Antiviral Activity Against HBV
A study published in Nature detailed the synthesis of several sulfamoylbenzamide derivatives, including the compound . The research highlighted its ability to interfere with HBV capsid formation, demonstrating that at specific concentrations, these compounds could effectively inhibit viral replication in vitro .
2. Anticancer Properties
In another investigation focusing on HSP90 inhibitors, a derivative structurally similar to our compound was evaluated in xenograft mouse models. The results indicated significant antitumor effects without notable toxicity, suggesting that compounds like this compound may serve as effective cancer therapeutics .
Comparative Biological Activity Table
科学研究应用
Pain Management
Recent studies have highlighted the role of sodium channels, particularly NaV1.7, as critical targets for pain relief. The compound has shown promise as an inhibitor of NaV1.7, which is genetically validated as a key player in nociception (the sensory perception of pain) .
Key Findings:
- In vitro Studies: The compound exhibited potent inhibition of NaV1.7 channels, demonstrating a favorable potency profile compared to existing analgesics.
- In vivo Efficacy: In transgenic mouse models, it displayed significant analgesic effects, suggesting its potential as a therapeutic agent for chronic pain management.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that sulfamoylbenzamide derivatives can act as HBV (Hepatitis B Virus) capsid assembly effectors, potentially leading to novel treatments for HBV-related cancers .
Case Study:
- Synthesis and Testing: A series of sulfamoylbenzamide derivatives were synthesized and tested for their ability to disrupt HBV capsid assembly. The results showed that certain derivatives could significantly inhibit viral replication in vitro.
Insecticidal and Fungicidal Properties
The compound's structural analogs have been evaluated for their pesticidal activities against various agricultural pests and fungi. Preliminary bioassays indicated that certain derivatives exhibited strong insecticidal effects against pests like Mythimna separate and Helicoverpa armigera .
Results Summary:
| Compound | Target Organism | Activity | Inhibition Rate |
|---|---|---|---|
| 14q | Mythimna separate | Insecticidal | 70% |
| 14h | Pyricularia oryae | Fungicidal | 77.8% |
属性
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-12(2)22-17(11-13(3)20-22)19-18(23)14-5-9-16(10-6-14)26(24,25)21(4)15-7-8-15/h5-6,9-12,15H,7-8H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUREOWCRYJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














